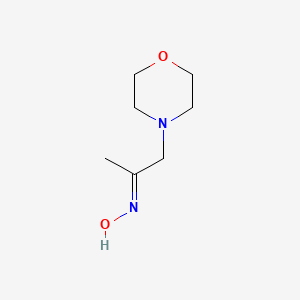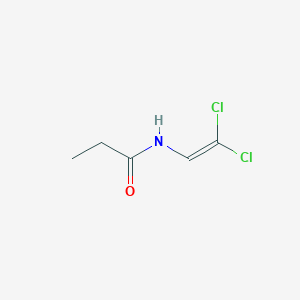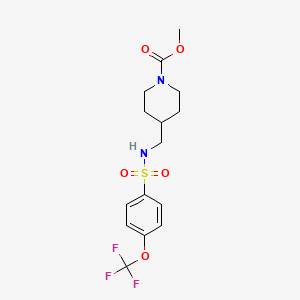![molecular formula C12H21NO4 B2478943 Acide 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoïque CAS No. 1367932-46-4](/img/structure/B2478943.png)
Acide 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Applications De Recherche Scientifique
Bien sûr! Voici une analyse complète des applications de recherche scientifique de l'acide 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoïque :
Synthèse pharmaceutique
L'this compound est largement utilisé dans la synthèse de composés pharmaceutiques. Sa structure lui permet d'agir comme un bloc de construction pour divers médicaments, en particulier ceux ciblant les troubles neurologiques et psychiatriques. Le groupe tert-butoxycarbonyl (Boc) sert de groupe protecteur pour les amines, facilitant la synthèse de molécules complexes en empêchant les réactions indésirables au niveau du site amine .
Synthèse peptidique
Dans la synthèse peptidique, l'this compound est utilisé comme précurseur pour l'incorporation de dérivés de pyrrolidine dans les peptides. Le groupe Boc est couramment utilisé pour protéger la fonctionnalité amine pendant le processus de synthèse, qui peut ensuite être éliminé dans des conditions acides pour produire le peptide souhaité .
Recherche en chimie organique
Ce composé est précieux dans la recherche en chimie organique pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies de synthèse. Sa structure unique permet aux chercheurs d'explorer diverses transformations chimiques et d'optimiser les conditions réactionnelles pour la synthèse de nouvelles molécules organiques .
Science des matériaux
En science des matériaux, l'this compound peut être utilisé dans le développement de nouveaux polymères et matériaux aux propriétés spécifiques. Son incorporation dans les squelettes de polymères peut améliorer la résistance mécanique, la stabilité thermique et la résistance chimique des matériaux résultants .
Bioconjugaison
Le composé est également utilisé dans les techniques de bioconjugaison, où il sert de molécule de liaison pour attacher diverses biomolécules, telles que des protéines ou des anticorps, à des surfaces ou à d'autres molécules. Cette application est cruciale dans le développement de biosenseurs, d'outils de diagnostic et de systèmes d'administration de médicaments ciblés .
Chimie médicinale
En chimie médicinale, l'this compound est employé dans la conception et la synthèse de nouveaux agents thérapeutiques. Ses caractéristiques structurelles permettent la modification des propriétés pharmacocinétiques et pharmacodynamiques des candidats médicaments, ce qui pourrait conduire à des médicaments plus efficaces et plus sûrs .
Catalyse
Le composé peut être utilisé comme ligand dans les réactions catalytiques, en particulier dans la synthèse asymétrique. Son centre chiral et ses groupes fonctionnels le rendent approprié pour former des complexes avec des métaux de transition, qui peuvent ensuite catalyser diverses réactions énantiosélectives, conduisant à la production de molécules chirales de haute pureté .
Biologie chimique
En biologie chimique, l'this compound est utilisé pour étudier les processus biologiques au niveau moléculaire. Il peut être incorporé dans de petites molécules ou des sondes qui interagissent avec des cibles biologiques, aidant les chercheurs à comprendre la fonction et la régulation des biomolécules dans les systèmes vivants.
Ces applications mettent en évidence la polyvalence et l'importance de l'this compound dans divers domaines de la recherche scientifique. Si vous avez des questions spécifiques ou si vous avez besoin de plus amples détails sur l'une de ces applications, n'hésitez pas à demander !
Sigma-Aldrich Synthonix Corporation MDPI Sigma-Aldrich Synthonix Corporation MDPI Sigma-Aldrich : Synthonix Corporation
Mécanisme D'action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it’s difficult to predict which pathways might be affected .
Pharmacokinetics
The compound’s structure suggests it may be well-absorbed due to its relatively small size and the presence of both polar (carboxylic acid) and non-polar (tert-butoxy) groups .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The resulting Boc-protected pyrrolidine is then reacted with a suitable propanoic acid derivative under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-3-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxid
Propriétés
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(10(14)15)9-5-6-13(7-9)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYFRZPDMHRDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2478860.png)
![2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2478863.png)


![ethyl 4-{[(2,4-dichlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2478867.png)

![3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2478871.png)
![4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2478872.png)


![1-(3,4-dimethylphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one](/img/structure/B2478876.png)

![N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2478880.png)

